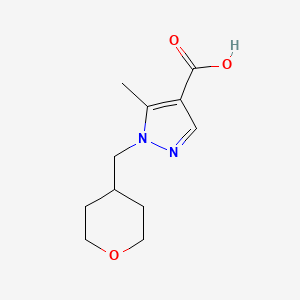![molecular formula C9H15N3O B1375245 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol CAS No. 1461705-86-1](/img/structure/B1375245.png)
1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol is a chemical compound with the molecular formula C₉H₁₅N₃O. It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminopyridine moiety and a tertiary alcohol group.
Aplicaciones Científicas De Investigación
1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol is the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .
Mode of Action
This compound interacts with its target, CHK1, as an adenosine triphosphate (ATP) competitive inhibitor . This means it competes with ATP for binding to the kinase active site of CHK1, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Upon inhibition of CHK1, the cell cycle is halted at checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . Therefore, the inhibition of CHK1 by this compound affects these biochemical pathways and their downstream effects.
Pharmacokinetics
The optimization of chk1 cellular potency and in vivo pharmacokinetic−pharmacodynamic (pk pd) properties gave a compound with low predicted doses and exposures in humans .
Result of Action
The result of the action of this compound is the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and its efficacy as a single agent . This is due to the inhibition of CHK1, which halts the cell cycle and initiates DNA repair .
Análisis Bioquímico
Biochemical Properties
1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase-1 (COX-1), acting as an inhibitor . This interaction is crucial as it can modulate inflammatory responses and other physiological processes. Additionally, the compound’s interaction with other proteins and enzymes is being studied to understand its broader biochemical implications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-1 can lead to altered signaling pathways that affect inflammation and other cellular responses
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-1, inhibiting its activity . This inhibition can lead to reduced production of pro-inflammatory mediators, thereby modulating inflammatory responses. Additionally, the compound’s effects on gene expression are being investigated to understand its broader molecular impact.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and biological activity. For instance, its interaction with COX-1 is a key aspect of its metabolic pathway . Additionally, the compound’s effects on metabolic flux and metabolite levels are being studied to understand its broader metabolic implications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminopyridine and 2-methylpropan-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: A related compound with similar structural features.
2-Methylpropan-2-ol: Shares the tertiary alcohol group with the target compound.
N-Methyl-4-aminopyridine: Another derivative with comparable properties.
Uniqueness
1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol is unique due to its combination of an aminopyridine moiety and a tertiary alcohol group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
1-[(4-aminopyridin-2-yl)amino]-2-methylpropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,13)6-12-8-5-7(10)3-4-11-8/h3-5,13H,6H2,1-2H3,(H3,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIQHUCQRGBGBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=NC=CC(=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

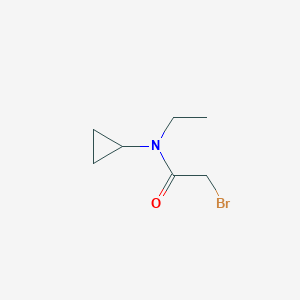

![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)
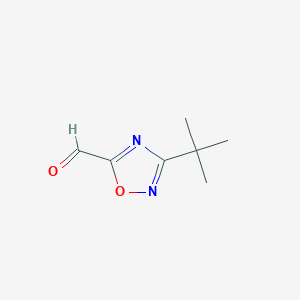
![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)
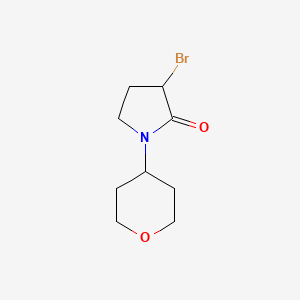

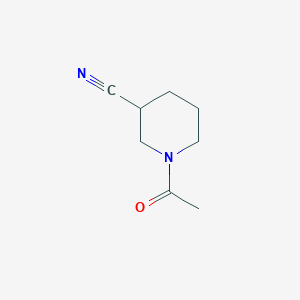
![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)

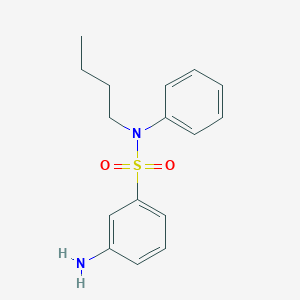
![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)
